AXL Kinase Inhibition vs. Structural Alternatives
In a study that used the title compound as a key intermediate, the derived 4-anilino-3-quinolinecarbonitrile chemotype achieved AXL kinase IC₅₀ values in the low nanomolar range (≤100 nM) as measured by in vitro kinase assays [1]. This places the chemotype among the most potent AXL inhibitor scaffolds described at the time, rivalling the clinical candidate BGB324 (bemcentinib, AXL IC₅₀ = 14 nM) while offering a distinct IP position [2]. Alternative quinoline-based AXL inhibitors with different substitution patterns (e.g., 7-hydroxy or 8-alkoxy derivatives) typically showed IC₅₀ values >500 nM or no measurable AXL activity in the same assay format, underscoring the critical influence of the 6-benzyloxy-7-methoxy substitution [1].
| Evidence Dimension | AXL kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | ≤100 nM (derived 4-anilino-3-quinolinecarbonitrile chemotype built from title compound) |
| Comparator Or Baseline | Alternative quinoline AXL inhibitors (7-hydroxy or 8-alkoxy): >500 nM or inactive; BGB324 (bemcentinib): 14 nM |
| Quantified Difference | >5-fold more potent than alternative quinoline AXL inhibitors; comparable to clinical AXL inhibitor |
| Conditions | In vitro kinase assay (Cancer Res. 2008;68:1905-15); recombinant AXL catalytic domain, ATP at Km concentration |
Why This Matters
The title compound provides entry to an AXL inhibitor chemotype whose potency rivals a clinical-stage agent, which is a strong decision factor for groups prioritizing anti-metastatic drug discovery.
- [1] Zhang Y-X, et al. AXL is a potential target for therapeutic intervention in breast cancer progression. Cancer Res. 2008;68(6):1905-1915. View Source
- [2] Holland SJ, et al. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. Cancer Res. 2010;70(4):1544-1554. View Source
